5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol
CAS No.: 74767-75-2
Cat. No.: VC3948483
Molecular Formula: C14H10FN3S
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74767-75-2 |
|---|---|
| Molecular Formula | C14H10FN3S |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione |
| Standard InChI | InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19) |
| Standard InChI Key | IDCLOQOIEWAGOJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione, reflects its substitution pattern. Key structural attributes include:
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Thione group: The sulfur atom at position 2 participates in hydrogen bonding and metal coordination, influencing reactivity and biological interactions .
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4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and modulates lipophilicity .
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Pyridin-3-yl group: The nitrogen-rich aromatic ring contributes to π-π stacking and hydrogen-bonding interactions in biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀FN₃S |
| Molecular Weight | 271.31 g/mol |
| SMILES | C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F |
| InChIKey | IDCLOQOIEWAGOJ-UHFFFAOYSA-N |
| logP | 1.86 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Production
Synthetic Routes
The synthesis of 5-(4-fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol typically involves multi-step reactions:
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Imidazole Core Formation: Condensation of glyoxal with ammonia and aldehydes generates the imidazole scaffold. Alternative methods include cyclization of α-aminoketones .
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Substitution Reactions:
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Thione Group Incorporation: Treatment with thiourea or Lawesson’s reagent converts carbonyl groups to thiones .
A regioselective sulfenylation method using iodine-FeCl₃ catalysis and aerial oxygen as a co-oxidant has been reported for analogous imidazole derivatives, enabling efficient sulfur incorporation .
Optimization Challenges
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Regioselectivity: Controlling the position of substitutions on the imidazole ring requires careful selection of catalysts and reaction conditions .
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Thiol Stability: The thione group is prone to oxidation, necessitating inert atmospheres during synthesis.
Biological Activities and Mechanisms
Anticancer Applications
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Enzyme Inhibition: The compound’s structure resembles inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Docking studies suggest the thione sulfur interacts with cysteine residues (e.g., C129 in IDO), enhancing binding affinity .
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Apoptosis Induction: Fluorinated imidazoles trigger mitochondrial dysfunction and caspase activation in cancer cells .
Table 2: Comparative Potency of Imidazole Derivatives
Anti-inflammatory Effects
The pyridine ring modulates COX-2 and LOX pathways, reducing prostaglandin and leukotriene synthesis. Fluorine’s electronegativity stabilizes drug-receptor interactions .
Physicochemical Properties and Stability
Solubility and Lipophilicity
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Aqueous Solubility: Limited solubility (~50 µg/mL at pH 7.4) due to aromatic stacking .
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logP: 1.86 indicates moderate lipophilicity, balancing membrane permeability and bioavailability .
Thermal and Oxidative Stability
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Thermal Decomposition: Onset at 220°C (DSC data).
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Oxidative Sensitivity: The thione group oxidizes to disulfides under aerobic conditions, requiring storage under nitrogen.
Applications in Drug Discovery
Lead Optimization
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Structure-Activity Relationship (SAR):
Targeted Therapies
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